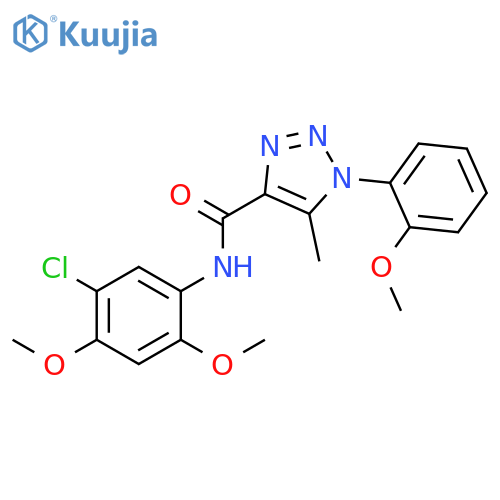

Cas no 895643-71-7 (N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide

- 1H-1,2,3-Triazole-4-carboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-

- 895643-71-7

- F1609-0839

- AKOS001888304

- CCG-351195

-

- インチ: 1S/C19H19ClN4O4/c1-11-18(22-23-24(11)14-7-5-6-8-15(14)26-2)19(25)21-13-9-12(20)16(27-3)10-17(13)28-4/h5-10H,1-4H3,(H,21,25)

- InChIKey: ULWPETHPQXMQTM-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CC=C2OC)C(C)=C(C(NC2=CC(Cl)=C(OC)C=C2OC)=O)N=N1

計算された属性

- せいみつぶんしりょう: 402.1094828g/mol

- どういたいしつりょう: 402.1094828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 528

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 87.5Ų

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1609-0839-1mg |

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

895643-71-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 895643-71-7): An Overview

N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 895643-71-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazole ring and multiple substituents such as chloro, methoxy, and methyl groups. These structural elements contribute to its potential therapeutic applications and biological activities.

The triazole moiety is a well-known pharmacophore that is widely used in the design of various drugs due to its broad spectrum of biological activities. In the case of N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, the presence of the triazole ring enhances its stability and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits potent anti-inflammatory and anti-cancer properties. The compound has been found to inhibit the activity of specific enzymes involved in inflammatory responses and cancer cell proliferation, making it a promising lead for the development of new therapeutic agents.

In addition to its anti-inflammatory and anti-cancer activities, N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also shown potential as an antiviral agent. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves the disruption of viral protein synthesis and assembly processes.

The structural diversity and functional versatility of N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide make it a valuable tool for medicinal chemists and pharmacologists. The compound's ability to modulate multiple biological pathways suggests that it could be developed into a multi-target drug with broad therapeutic applications.

One of the key challenges in the development of new drugs is ensuring their safety and efficacy through rigorous preclinical and clinical testing. In this regard, N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has undergone extensive preclinical evaluation. Animal studies have shown that it exhibits low toxicity and good pharmacokinetic properties, which are essential for successful clinical translation.

Clinical trials are currently underway to further evaluate the safety and efficacy of N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in human subjects. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

Beyond its therapeutic applications, N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use in diagnostic imaging. Research published in the journal Bioconjugate Chemistry has shown that this compound can be labeled with radioisotopes to create imaging agents for non-invasive detection of specific biomarkers in vivo. This application could significantly enhance the early diagnosis and monitoring of various diseases.

In conclusion, N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 895643-71-7) is a multifaceted compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it a promising candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

895643-71-7 (N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 2228922-69-6(2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride)

- 1803604-27-4(4,4-dimethylpent-1-yn-3-amine;hydrochloride)

- 930870-56-7(N-(1-cyanocyclopentyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide)

- 1525832-45-4(3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine)

- 41270-96-6(4-IPP)

- 1186651-51-3(5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)

- 899973-31-0(5-amino-1-(4-fluorophenyl)methyl-N-4-(propan-2-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)

- 1609123-53-6(tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate)

- 2228531-37-9(3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile)

- 2097923-48-1(6-methoxy-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-indole-2-carboxamide)